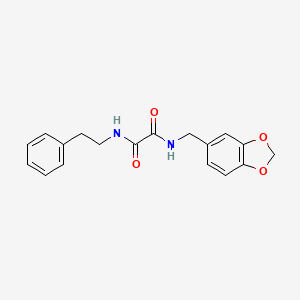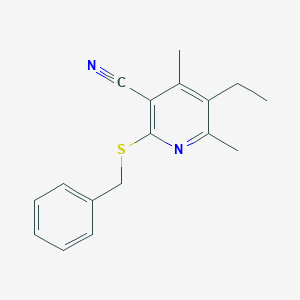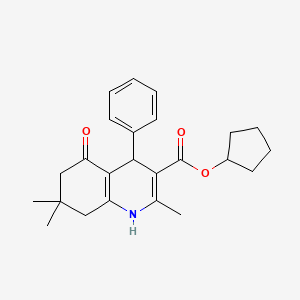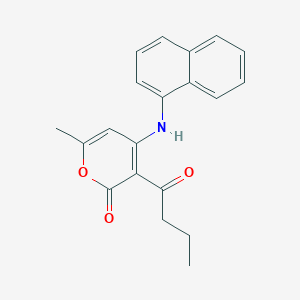
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as BMDP, is a synthetic compound that belongs to the cathinone family. It is a novel psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research. BMDP is a highly potent compound that acts as a stimulant and has been found to have several biochemical and physiological effects.
Mécanisme D'action
BMDP acts as a potent stimulant by increasing the release of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
BMDP has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been found to increase the release of norepinephrine and serotonin in the brain. Additionally, BMDP has been found to have anxiogenic effects and can induce seizures in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
BMDP has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective. Additionally, its high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, BMDP also has several limitations. Its high potency makes it difficult to control the dose, and its anxiogenic effects can make it difficult to use in behavioral studies.
Orientations Futures
There are several future directions for the use of BMDP in scientific research. One potential application is in the study of addiction and drug abuse. BMDP's high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in addiction. Additionally, BMDP's anxiogenic effects could be used to study anxiety disorders. Another potential application is in the development of new treatments for neurological disorders such as Parkinson's disease. BMDP's ability to increase the release of dopamine in the brain could be used to develop new medications that target dopamine receptors.
Méthodes De Synthèse
BMDP can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
BMDP has been used extensively in scientific research as a tool to study the structure-activity relationship of cathinone derivatives. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological processes.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-9-8-13-4-2-1-3-5-13)18(22)20-11-14-6-7-15-16(10-14)24-12-23-15/h1-7,10H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOOOAIFHXAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)



![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)


![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)